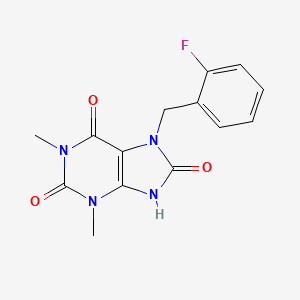

7-(2-fluorobenzyl)-8-hydroxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Purine derivatives, including the compound of interest, play a significant role in medicinal chemistry due to their diverse biological activities. The synthesis and characterization of such derivatives are crucial for developing potential therapeutic agents.

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step chemical reactions, including alkylation, amination, and substitution reactions. For example, Kelley and McLean (1986) detailed the synthesis of a closely related compound, 9-(2-fluorobenzyl)-6-methylamino-9H-purine, from various precursors, highlighting the complexity and versatility of synthetic routes in purine chemistry (Kelley & McLean, 1986).

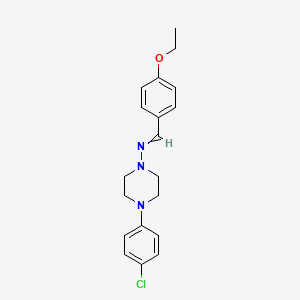

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a fused pyrimidine and imidazole ring. Crystallographic analysis often reveals planar structures stabilized by intramolecular hydrogen bonding, as discussed by Karczmarzyk et al. (1995), which can influence the conformation and reactivity of these molecules (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Applications De Recherche Scientifique

Environmental Impact and Removal Techniques

- Occurrence and Behavior in Aquatic Environments: Certain compounds, like parabens (which share a similar complexity in their chemical nature to the requested compound), have been extensively studied for their environmental impact, especially in aquatic environments. These studies have shown that while some chemicals are effectively removed by wastewater treatment processes, they can still be found at low concentrations in effluents, posing potential risks as emerging contaminants (Haman et al., 2015).

Chemical and Biological Properties

- Oxidation Reactions and DNA Damage: Research into the one-electron oxidation reactions of nucleobases has highlighted the significance of understanding how chemical compounds interact with DNA, potentially causing damage through oxidation processes. This area of study could be relevant for assessing the biological effects of the compound (Cadet et al., 2014).

Applications in Health and Disease

- Endocrine Disruption and Metabolic Disorders: Studies on endocrine-disrupting chemicals, such as certain phthalates and bisphenol A, have shown significant effects on obesity and type 2 diabetes mellitus. This research highlights the importance of understanding the endocrine and metabolic effects of chemicals, which could extend to the compound of interest (Stojanoska et al., 2017).

Advanced Material Science Applications

- Photocatalytic Activity and Environmental Remediation: The study of photocatalytic activities of various compounds in clusters suggests potential applications in environmental remediation and the development of advanced materials with specific light-absorption and catalytic properties (Manca et al., 2005).

Analytical Chemistry and Toxicity Studies

- Analytical Methods and Toxicity Analysis: The development of analytical methods for determining antioxidant activity, as well as toxicity studies, are crucial for understanding the multifaceted impacts of chemical compounds. These methods can help in assessing the safety and environmental effects of chemicals, including those structurally related to the compound (Munteanu & Apetrei, 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

7-[(2-fluorophenyl)methyl]-1,3-dimethyl-9H-purine-2,6,8-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN4O3/c1-17-11-10(12(20)18(2)14(17)22)19(13(21)16-11)7-8-5-3-4-6-9(8)15/h3-6H,7H2,1-2H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRANYPHRBGLCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=O)N2)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5541642.png)

![4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)

![4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5541681.png)

![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B5541689.png)

![3-(1,3-dihydro-2H-isoindol-2-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5541695.png)

![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)

![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)

![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)

![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)

![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)